Pictilisib

Description

Historical Context of Phosphatidylinositol-3-Kinase (PI3K) Pathway Research

Research into the PI3K pathway dates back to the 1980s when studies revealed that activated growth factor receptors and oncoproteins were associated with an enzyme that phosphorylated phosphatidylinositol. nih.gov The identification of this enzymatic activity, specifically its ability to phosphorylate the 3'-hydroxyl substituent of the inositol (B14025) ring, marked a key step in understanding this signaling network. nih.gov Further research in the early 2000s brought PI3Ks to the forefront of cancer research with the discovery of frequent mutations in the genes encoding PI3K subunits, such as PIK3CA and PIK3R1, in various solid tumors. nih.gov The central role of PI3K activation in tumor biology subsequently prompted substantial efforts to develop inhibitors targeting this pathway. nih.gov

Discovery and Initial Development of Pictilisib (GDC-0941)

The discovery and development of this compound originated from collaborative research efforts. It was discovered by the Cancer Research UK Cancer Therapeutics Unit at The Institute of Cancer Research (ICR) in London and their collaborators. icr.ac.uk The initial work involved molecular biologists and drug discoverers aiming to develop inhibitors of PI3K. icr.ac.uk This led to the identification of potent and selective inhibitors. icr.ac.uk The compound was subsequently licensed and developed further, including by Genentech. drugtargetreview.com

Classification as a Pan-Class I PI3K Inhibitor

Significance in Targeted Cancer Therapy Research

The significance of this compound in targeted cancer therapy research stems from the critical role of the PI3K pathway in the development and progression of many cancers. icr.ac.uknih.gov Aberrant activation of this pathway is a frequent event in human tumors, contributing to uncontrolled cell growth, survival, and resistance to treatment. frontiersin.orgnih.govamegroups.orgnih.govdrugtargetreview.com By inhibiting Class I PI3K enzymes, this compound aims to block this deregulated signaling, thereby suppressing tumor cell growth and survival. amegroups.orgwikipedia.org Research with this compound has explored its potential in various cancer types, including breast and ovarian cancer, myeloma, melanoma, and certain gastrointestinal cancers. icr.ac.uk Studies have also investigated its use in combination with other treatments, particularly in breast cancer, where the PI3K pathway is often implicated in resistance to anti-hormone therapies. icr.ac.ukdovepress.comcancernetwork.com Preclinical studies have shown that this compound can inhibit tumor growth in xenograft models. nih.gov For example, at an oral dose of 150mg/kg, this compound achieved significant growth inhibition in PI3K pathway-activated U87MG glioblastoma and IGROV1 ovarian cancer xenografts. nih.gov

Research Findings on this compound Activity:

| Cancer Type | Observed Activity | Source |

| Breast Cancer | Promising responses, particularly in combination with anti-hormone therapies. icr.ac.uk | icr.ac.uk |

| Ovarian Cancer | Promising responses. icr.ac.uk Evidence of effectiveness in a patient in a clinical trial. drugtargetreview.com | icr.ac.ukdrugtargetreview.com |

| Myeloma | Promising responses. icr.ac.uk | icr.ac.uk |

| Melanoma | Promising responses. icr.ac.uk Evidence of effectiveness in a patient in a clinical trial. drugtargetreview.com | icr.ac.ukdrugtargetreview.com |

| Gastrointestinal Cancer | Promising responses in a rare type. icr.ac.uk | icr.ac.uk |

| Osteosarcoma | Dose-dependent inhibition of cell proliferation in vitro. frontiersin.org | frontiersin.org |

| Glioblastoma | Significant growth inhibition in xenograft models. nih.gov | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

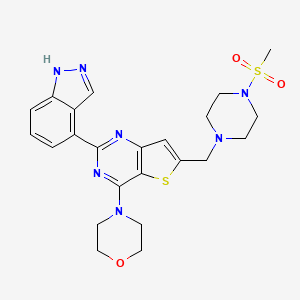

IUPAC Name |

4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O3S2/c1-35(31,32)30-7-5-28(6-8-30)15-16-13-20-21(34-16)23(29-9-11-33-12-10-29)26-22(25-20)17-3-2-4-19-18(17)14-24-27-19/h2-4,13-14H,5-12,15H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNIIDJUOCFXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241930 | |

| Record name | Pictrelisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957054-30-7 | |

| Record name | Pictilisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957054-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pictilisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957054307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pictilisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11663 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pictrelisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PICTILISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ICY00EMP8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Molecular Interactions of Pictilisib

PI3K Pathway Inhibition

The PI3K pathway is a critical intracellular signaling cascade frequently dysregulated in various cancers. nih.govresearchgate.netfrontiersin.org Class I PI3K enzymes, the primary targets of pictilisib, are central to this pathway. nih.govmedchemexpress.comresearchgate.net

Targeting of Class I PI3K Isoforms (p110α, p110β, p110δ, p110γ)

This compound is characterized as a pan-inhibitor of class I PI3K isoforms. nih.govamegroups.orgtandfonline.com This means it targets all four catalytic subunits of Class I PI3K: p110α, p110β, p110δ, and p110γ. nih.govamegroups.orgtandfonline.comfrontiersin.orgwikipedia.org Studies have determined the inhibitory potency of this compound against these isoforms, typically expressed as IC50 values (the concentration of the inhibitor required to inhibit 50% of the enzyme activity). nih.govmedchemexpress.comselleckchem.com

| PI3K Isoform | IC50 (nM) | Citation |

| p110α | 3 | nih.govmedchemexpress.comselleckchem.com |

| p110β | 33 | nih.gov |

| p110δ | 3 | nih.govmedchemexpress.comselleckchem.com |

| p110γ | 75 | nih.gov |

This pan-inhibitory activity distinguishes this compound from isoform-specific PI3K inhibitors that target only one or a subset of these subunits. amegroups.orgtandfonline.com

ATP-Competitive Binding to PI3K

This compound exerts its inhibitory effect by binding to the ATP-binding site of the PI3K enzyme. hemonc.orgaacrjournals.orgmedchemexpress.commdpi.com This interaction is competitive with ATP, the natural substrate of PI3K. hemonc.orgaacrjournals.orgmedchemexpress.com By occupying the ATP-binding pocket, this compound prevents ATP from binding, thereby inhibiting the catalytic activity of PI3K. hemonc.orgaacrjournals.orgmedchemexpress.commdpi.com The ATP-binding site is highly conserved among the four class I PI3K isoforms, which contributes to this compound's pan-inhibitory nature. aacrjournals.org

Inhibition of Phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) Production

A key function of activated Class I PI3K is the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3). nih.govmedchemexpress.comtandfonline.commedchemexpress.commdpi.com PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling molecules, notably AKT. nih.govmedchemexpress.comtandfonline.commedchemexpress.com By competitively inhibiting PI3K's catalytic activity, this compound effectively blocks the conversion of PIP2 to PIP3. tandfonline.comhemonc.orgmedchemexpress.com This reduction in PIP3 levels is a central mechanism by which this compound disrupts the downstream signaling cascade. tandfonline.comhemonc.orgmedchemexpress.com

Disruption of PI3K/AKT/mTOR Signaling Axis

The PI3K/AKT/mTOR pathway is a major signaling axis downstream of PI3K activation. nih.govmedchemexpress.comresearchgate.netfrontiersin.orgamegroups.orgwikipedia.orgnih.govtandfonline.comgithub.comaacrjournals.orgtargetmol.commdpi.com Activated PI3K leads to the production of PIP3, which in turn recruits and activates AKT. nih.govmedchemexpress.comtandfonline.commedchemexpress.com Activated AKT then phosphorylates and regulates various downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), often through the mTORC1 complex. nih.govmedchemexpress.comfrontiersin.orgtandfonline.com This pathway is critical for regulating cell growth, proliferation, survival, and metabolism. nih.govmedchemexpress.comresearchgate.netfrontiersin.org By inhibiting PI3K, this compound disrupts this entire signaling axis, leading to reduced activation of AKT and subsequent modulation of mTOR signaling. medchemexpress.comresearchgate.netfrontiersin.orgamegroups.orgwikipedia.orgnih.govtandfonline.comgithub.comaacrjournals.orgtargetmol.commdpi.com This disruption contributes to the anti-proliferative effects observed with this compound. nih.govnih.govtandfonline.comtargetmol.com

Downstream Signaling Pathway Modulation

The inhibition of PI3K by this compound leads to significant modulation of downstream signaling components, particularly within the PI3K/AKT/mTOR axis. amegroups.orgnih.govtandfonline.comtargetmol.com

Inhibition of Phosphorylation of AKT (Ser473)

AKT is a key effector kinase downstream of PI3K. frontiersin.orgnih.gov Its activation requires phosphorylation at specific residues, including Serine 473 (Ser473). tandfonline.comnih.govtandfonline.comtargetmol.commdpi.com Phosphorylation at Ser473 is often used as a reliable indicator of AKT activity and PI3K pathway engagement. tandfonline.com this compound has been shown to inhibit the phosphorylation of AKT at Ser473 in a dose- and time-dependent manner in various cell lines and in vivo models. nih.govtandfonline.comtargetmol.commdpi.com This inhibition of AKT phosphorylation at Ser473 is a direct consequence of reduced PIP3 production due to PI3K inhibition by this compound, thereby blocking a critical step in AKT activation. frontiersin.orgnih.gov

| Cell Line | This compound IC50 for p-AKT (Ser473) Inhibition (nM) | Citation |

| U87MG | 46 | targetmol.com |

| PC3 | 37 | targetmol.com |

| MDA-MB-361 | 28 | targetmol.com |

Inhibition of Phosphorylation of P70S6 Kinase (Thr421/Ser424)

P70S6 Kinase (also known as S6K1) is a downstream target of mTORC1 and plays a significant role in protein synthesis and cell growth. Phosphorylation of P70S6 Kinase at multiple sites is required for its full activation. This compound has been shown to inhibit the phosphorylation of P70S6 Kinase at residues Threonine 421 (Thr421) and Serine 424 (Ser424) aacrjournals.orgnih.gov. This inhibition is a downstream consequence of this compound's activity on the PI3K/mTOR pathway, ultimately affecting the signaling cascade that leads to P70S6 Kinase activation.

Inhibition of Phosphorylation of S6 Ribosomal Protein

The S6 Ribosomal Protein is a component of the 40S ribosomal subunit and is a direct substrate of activated P70S6 Kinase. Phosphorylation of the S6 Ribosomal Protein is associated with increased translation of specific messenger RNAs, particularly those encoding components of the translational machinery. As a consequence of inhibiting P70S6 Kinase phosphorylation, this compound also leads to the inhibition of phosphorylation of the S6 Ribosomal Protein aacrjournals.orgresearchgate.netarvojournals.orgstemcell.com. This effect further underscores the impact of this compound on protein synthesis regulation downstream of the PI3K/AKT/mTOR pathway.

Interaction with Human Serum Albumin (HSA)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and serves as a crucial carrier for a wide range of endogenous and exogenous compounds, including many pharmaceutical drugs researchgate.net. The interaction between a drug and HSA can significantly influence the drug's distribution, metabolism, and excretion. This compound has been shown to interact with HSA researchgate.netmdpi.comresearchgate.netnih.govresearchgate.netsciprofiles.comdntb.gov.uamdpi.com.

Binding Site Identification (Subdomain IIA at Sudlow's Site I)

Studies investigating the interaction between this compound and HSA have identified the primary binding site. Molecular docking and spectroscopic analyses indicate that this compound binds to HSA within subdomain IIA researchgate.netmdpi.comresearchgate.netnih.govresearchgate.netsciprofiles.com. This region corresponds to Sudlow's Site I, a well-characterized binding site on HSA known to accommodate various ligands researchgate.netmdpi.comresearchgate.netnih.govresearchgate.netsciprofiles.commdpi.com.

Binding Mechanism (Static Process, Ground-State Complex Formation)

The mechanism by which this compound binds to HSA has been characterized as a static process researchgate.netmdpi.comresearchgate.netnih.govresearchgate.netsciprofiles.commdpi.comreferencecitationanalysis.com. This indicates that the interaction involves the formation of a stable ground-state complex between this compound and HSA, rather than a dynamic collision-based quenching mechanism researchgate.netmdpi.comresearchgate.netnih.govresearchgate.netsciprofiles.comreferencecitationanalysis.com. Fluorescence quenching studies have supported this static binding mechanism researchgate.netmdpi.comresearchgate.netsciprofiles.comreferencecitationanalysis.com.

Thermodynamic Analysis of Binding Forces (Van der Waals Interactions)

Thermodynamic analyses of the binding of this compound to HSA provide insights into the forces driving the interaction. These studies suggest that Van der Waals interactions are among the vital forces involved in the binding process mdpi.comresearchgate.netnih.govresearchgate.netsciprofiles.com. While Van der Waals forces play a significant role, other non-covalent interactions, such as hydrophobic interactions and hydrogen bonding, may also contribute to the stabilization of the this compound-HSA complex mdpi.comresearchgate.netplos.org.

Thermodynamic Parameters of this compound-HSA Binding (Example Data from Literature)

| Parameter | Value (approximate) | Indicated Forces |

| ΔH | Negative | Van der Waals, Hydrogen Bonding mdpi.comresearchgate.netplos.org |

| ΔS | Negative | |

| ΔG | Negative | Spontaneous binding mdpi.comresearchgate.net |

| Ka | 105 M-1 | Moderate affinity mdpi.comresearchgate.netnih.govsciprofiles.com |

Conformational Changes in HSA Induced by this compound

The binding of this compound to HSA has been shown to induce structural or conformational changes in the albumin molecule mdpi.comresearchgate.netnih.govsciprofiles.comdntb.gov.uamdpi.complos.org. Spectroscopic techniques, such as circular dichroism (CD), synchronous fluorescence, and three-dimensional (3D) fluorescence spectroscopy, have provided evidence for these alterations mdpi.comresearchgate.netnih.govsciprofiles.complos.org. These conformational changes can affect the microenvironment of residues within HSA, such as Tryptophan-214, located in subdomain IIA mdpi.com. Furthermore, atomic force microscopy (AFM) studies have indicated that the conformational changes in HSA induced by this compound binding can affect the protein's molecular size mdpi.comresearchgate.netnih.govsciprofiles.comdntb.gov.ua.

Preclinical Research and Cellular Studies

In Vitro Efficacy Studies

In vitro studies have provided insights into the direct effects of pictilisib on cancer cells, highlighting its ability to inhibit growth and influence cell cycle dynamics.

Inhibition of Cell Proliferation and Survival in Cancer Cell Lines

This compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines. In osteosarcoma cell lines (MG-63, U2OS, Saos2, and 143B), this compound dose-dependently inhibited proliferation over 24, 48, and 72 hours. nih.gov A significant inhibitory effect was observed after at least 48 hours of treatment. nih.gov MG-63 cells showed a strong response with the lowest IC₅₀, while 143B cells were the least sensitive. nih.gov In bladder cancer cell lines, TCCSUP, which harbors a PIK3CA E545K mutation, was found to be sensitive to this compound, with an IC₅₀ value of 1.1 μmol/L after 72 hours. aacrjournals.org Other bladder cancer cell lines with wild-type PIK3CA were less sensitive, with IC₅₀ values greater than 20 μmol/L. aacrjournals.org this compound has also shown potent antiproliferative activity in oral cancer cell lines (ORL-48 and ORL-115). figshare.com Additionally, this compound has demonstrated efficacy in inhibiting metastasis and reducing the growth of thyroid cancer cells in studies. researchgate.net

Induction of Apoptosis in Cancer Cell Lines (Limited as Monotherapy)

While this compound can induce apoptosis in cancer cells, this effect appears to be limited when used as a monotherapy in some contexts. In osteosarcoma cell lines, apoptosis assays revealed no significant difference over a range of this compound concentrations (0–2 μM). nih.gov Studies suggested that this compound exerted its inhibitory effect against osteosarcoma via cell cycle arrest rather than induction of apoptosis when used alone. nih.gov Similarly, monotherapy with this compound alone did not induce apoptosis biomarkers in colorectal cancer cell lines, although it increased the level of LC3B, potentially indicating autophagy. nih.gov However, in esophageal adenocarcinoma cells, both GPC-1 knockdown and this compound individually induced significant apoptosis, and the combination treatment markedly increased the relative percentage of apoptotic cells. tandfonline.com

Cell Cycle Arrest (G0/G1-S phase)

This compound has been shown to induce cell cycle arrest in cancer cell lines, primarily at the G0/G1-S phase transition. In osteosarcoma cells, this compound effectively inhibited proliferation through G0/G1-S phase cell cycle arrest. nih.govnih.govfrontiersin.org The majority of tumor cells were arrested in G0/G1-S phase by stepwise concentrations of this compound. nih.gov This suggests that this compound's inhibitory effect on osteosarcoma cell proliferation is dependent on inducing cell cycle arrest at the G0/G1 phase. nih.gov In esophageal adenocarcinoma cells, both GPC-1 knockdown and this compound treatment resulted in a greater percentage of cells in G0/G1 phase and a shortened S phase. tandfonline.com The combination of GPC-1 knockdown and this compound led to an amplified arrest of cells in G0/G1 phase. tandfonline.com

Synergistic Effects with Other Chemotherapeutic Agents

Preclinical studies have indicated that this compound can exhibit synergistic effects when combined with other chemotherapeutic agents, potentially enhancing their antitumor activity.

This compound has demonstrated synergistic effects with cisplatin (B142131) and gemcitabine (B846) in urothelial cancer cell lines. In bladder cancer cell lines, this compound synergized with cisplatin and/or gemcitabine in vitro. aacrjournals.orgnih.gov Compared to treatment with cisplatin alone, this compound enhanced the cytotoxicity of cisplatin, particularly at lower concentrations (<1 μM). nih.govresearchgate.net The combination of this compound and gemcitabine also showed a significant left shift of the dose-response curve compared to gemcitabine alone in TCCSUP cells, suggesting a very strong synergistic cytotoxic effect. nih.govresearchgate.net this compound was found to inhibit the upregulation of p-AKT induced by cisplatin or gemcitabine treatment and decrease the levels of the downstream effector p-S6 in TCCSUP cells. nih.govresearchgate.net

Studies have shown that this compound enhances the sensitivity of osteosarcoma cells to doxorubicin (B1662922). nih.govnih.gov While this compound alone failed to induce cell apoptosis in osteosarcoma cells, its addition enhanced the expression of cleaved poly(ADP ribose) polymerase (PARP) and cleaved caspase-3, which are markers of apoptosis. nih.gov This indicates that this compound can increase the sensitivity of osteosarcoma cells to doxorubicin-induced apoptosis. nih.gov The combination of this compound and doxorubicin has shown enhanced antitumor effects in osteosarcoma models. nih.govnih.gov

Here is a summary of some in vitro findings:

| Cancer Type | Cell Lines Tested | Observed Effect (Monotherapy) | Synergistic Combinations Tested | Synergistic Effect Observed |

| Osteosarcoma | MG-63, U2OS, Saos2, 143B | Inhibited proliferation, induced G0/G1-S arrest, limited apoptosis induction. nih.govnih.gov | Doxorubicin | Enhanced sensitivity to doxorubicin, increased apoptosis markers. nih.govnih.gov |

| Bladder Cancer | TCCSUP, others | Inhibited proliferation (especially in PIK3CA mutated lines). aacrjournals.org | Cisplatin, Gemcitabine | Enhanced cytotoxicity, synergistic antitumor activity. aacrjournals.orgnih.govresearchgate.net |

| Oral Cancer | ORL-48, ORL-115 | Potent antiproliferative activity. figshare.com | CCT137690 (Aurora inhibitor), Gefitinib (EGFR inhibitor) | Synergistic inhibition of proliferation. figshare.com |

| Esophageal Adenocarcinoma | ESO-26, OE-33 | Induced apoptosis, induced G0/G1 arrest. tandfonline.com | GPC-1 knockdown | Enhanced apoptosis and G0/G1 arrest. tandfonline.com |

| Colorectal Cancer | HCT116, SW480 (and knockout lines) | Inhibited proliferation, limited apoptosis induction. nih.gov | Cobimetinib (B612205) (MEK inhibitor) | Induced apoptosis-associated caspase activation, synergistic activity. nih.gov |

Docetaxel (B913) in Breast Cancer

Preclinical studies have indicated that this compound can enhance the antitumor activity of taxanes, such as docetaxel, in multiple breast cancer xenograft models researchgate.net. This enhanced activity has been associated with an increase in apoptotic cell death researchgate.net. Research has also explored the potential of co-loading docetaxel and this compound into nanocarriers for synergistic chemotherapy in breast cancer, particularly in HER2-positive cases which often exhibit chemotherapy resistance nih.gov. Studies using docetaxel/pictilisib-loaded nanocarriers at a synergistic ratio have shown increased cellular uptake and synergistic cytotoxicity in HER2-positive breast cancer cells in vitro nih.gov.

Trastuzumab and Pertuzumab in HER2-positive Breast Cancer

In HER2-amplified breast cancer cell lines, this compound has been shown to synergistically inhibit cell proliferation and the PI3K signaling pathway when combined with trastuzumab researchgate.net. The combination of pertuzumab with trastuzumab is a standard of care for the first-line treatment of HER2-positive metastatic breast cancer and is also used in the neoadjuvant setting redalyc.org. This combination provides a dual blockade of the HER2/3 axis, which is thought to contribute to their synergistic activity redalyc.org. Preclinical studies suggest that fibroblast-derived neuregulin-1 (NRG1), an HER3 ligand, can mediate trastuzumab resistance through the HER3/AKT pathway, and this resistance might be overcome by pertuzumab nih.gov. In HER2-positive cells, combinations of trastuzumab or its biosimilar CT-P6 with pertuzumab have shown similar negative effects on cell proliferation, colony formation, HER2 downregulation, and downstream activation in vitro nih.gov. Adding paclitaxel (B517696) to these combinations further increased their effectiveness to a similar extent nih.gov. While the direct combination of this compound with trastuzumab and pertuzumab has been explored in clinical trials researchgate.netmdpi.com, preclinical data specifically detailing the cellular mechanisms of a triple combination involving this compound, trastuzumab, and pertuzumab at a cellular level within the scope of the provided search results is limited. However, the synergistic effects of this compound with trastuzumab and the established synergy between trastuzumab and pertuzumab in HER2-positive breast cancer provide a rationale for investigating such combinations.

In Vivo Efficacy Studies in Murine Models

In vivo studies using murine models have been instrumental in evaluating the efficacy of this compound against various tumor types.

Tumor Growth Inhibition in Xenograft Models

This compound has demonstrated significant antitumor activity in human tumor xenograft murine models nih.govaacrjournals.org. At an oral dose of 150 mg/kg, this compound achieved substantial growth inhibition in PI3K pathway-activated U87MG glioblastoma (98%) and IGROV1 ovarian cancer (80%) xenografts nih.govaacrjournals.org. In osteosarcoma patient-derived xenograft models, a low dose of this compound (50 mg/kg) alone did not significantly suppress tumor growth compared to the control. However, the combination of 50 mg/kg this compound with 2 mg/kg doxorubicin effectively reduced tumor volumes nih.govfrontiersin.org. Higher doses of this compound (50 mg/kg and 100 mg/kg) alone showed slower tumor growth compared to control mice in orthotopic osteosarcoma models, and the combination with doxorubicin significantly reduced tumor sizes nih.gov. In bladder cancer patient-derived xenograft models with PIK3CA mutations or amplification, this compound exhibited stronger antitumor activity compared to control models aacrjournals.org. This compound also significantly inhibited tumor growth in a specific bladder cancer PDX model (BL0269), increasing the median time to achieve a tenfold increase in tumor volume from 15.5 days in the control to 27 days researchgate.net. The combination of this compound with cisplatin and/or gemcitabine significantly delayed tumor growth and prolonged survival in bladder cancer PDX models compared to single-drug treatments aacrjournals.org. Combined treatment of this compound with cobimetinib was also effective in reducing tumor growth in MCA xenograft mouse models researchgate.net.

Reduction in Tumor Volume

Studies in murine models have reported reductions in tumor volume following this compound treatment. In osteosarcoma patient-derived xenograft models, the combination of this compound (50 mg/kg) with doxorubicin (2 mg/kg) effectively reduced tumor volumes to a size smaller than the initial one over a period of 28 days nih.govfrontiersin.org. In orthotopic osteosarcoma models, both 50 mg/kg and 100 mg/kg doses of this compound, particularly in combination with doxorubicin, significantly reduced tumor sizes nih.gov. In a bladder cancer PDX model, this compound treatment alone significantly delayed tumor growth, as reflected by the increased time to reach a certain tumor volume aacrjournals.orgresearchgate.net. The combination of this compound and gemcitabine further increased the time for tumor growth to ten times the baseline volume from 18.5 days in the control group to 66.5 days aacrjournals.org. Combined treatment of GPC-1 knockdown and this compound also resulted in significantly reduced mean tumor volumes in xenograft mouse models of esophageal adenocarcinoma nih.gov.

Prevention of Tumor-Mediated Bone Destruction (Osteosarcoma Models)

This compound has shown the ability to prevent tumor-mediated bone destruction, particularly in osteosarcoma models. In orthotopic mouse models of osteosarcoma, this compound inhibited tumor growth and osteosarcoma-induced osteolysis nih.govfrontiersin.org. Treatment with this compound at a dose of 100 mg/kg reduced osteosarcoma-mediated bone destruction, as assessed by X-ray analysis and high-resolution micro-CT frontiersin.org. Quantitative analyses of bone morphometric parameters demonstrated that this compound markedly increased bone volume/tissue volume (BV/TV) in the region of interest frontiersin.org. This compound inhibited differentiation of osteoclasts and bone resorption in vitro and tumor-related osteolysis in vivo via inhibition of the PI3K/AKT/GSK3β and NF-κB pathways nih.govnih.gov.

Pharmacodynamic Biomarker Changes in Vivo

In vivo studies have investigated the pharmacodynamic effects of this compound, focusing on changes in key signaling molecules. This compound has been shown to demonstrate downstream PI3K pathway biomarker changes in xenograft models, such as time- and dose-dependent inhibition of phosphorylation of AKT (Ser473) and P70S6 kinase (Thr421/Ser424) nih.govaacrjournals.org. In osteosarcoma cell lines, AKT activation, evidenced by a reduction in phosphorylation at Ser-473, was inhibited by this compound in a dose- and time-dependent manner nih.gov. Analysis of downstream genes related to the cell cycle and apoptosis was also performed nih.gov. In bladder cancer models, this compound treatment substantially reduced the level of phosphorylated AKT (p-AKT) and diminished Ki-67, while increasing levels of cleaved caspase 3 in tumors researchgate.net. The phosphorylation level of ribosomal protein S6 (p-S6), a downstream effector of the PI3K/AKT pathway, correlated well with the response to this compound both in vitro and in vivo and is considered a potential biomarker to predict this compound sensitivity aacrjournals.orgescholarship.org. In a phase I study of this compound, decreases in AKT phosphorylation were observed in platelet-rich plasma and tumor tissue, and a reduction in S6 phosphorylation was seen in tumor tissue nih.govresearchgate.net. Other pharmacodynamic biomarkers also indicated target modulation, including a statistically significant increase in plasma insulin (B600854) and glucose levels and a reduction in ¹⁸F-FDG uptake by PET imaging at certain dose levels nih.govresearchgate.net. Plasma metabolomics studies in a phase I trial of this compound identified time- and dose-dependent changes in several plasma metabolites, which correlated with mechanism-based biomarker modulation such as changes in phosphorylated S6 ribosomal protein and AKT, and ¹⁸F-FDG-PET uptake aacrjournals.org.

| Study Model | This compound Dose (mg/kg) | Combination Agent (Dose) | Observed Effect | Citation |

| U87MG Glioblastoma Xenograft | 150 (oral) | None | 98% tumor growth inhibition | nih.govaacrjournals.org |

| IGROV1 Ovarian Cancer Xenograft | 150 (oral) | None | 80% tumor growth inhibition | nih.govaacrjournals.org |

| Osteosarcoma PDX | 50 | None | Failed to significantly suppress tumor growth alone | nih.govfrontiersin.org |

| Osteosarcoma PDX | 50 | Doxorubicin (2 mg/kg) | Effectively reduced tumor volumes | nih.govfrontiersin.org |

| Orthotopic Osteosarcoma | 50, 100 | None | Slower tumor growth compared to control | nih.gov |

| Orthotopic Osteosarcoma | 50, 100 | Doxorubicin (2 mg/kg) | Significantly reduced tumor sizes; inhibited tumor-induced osteolysis | nih.govfrontiersin.org |

| Bladder Cancer PDX (PIK3CA mutation/amp) | Not specified | None | Stronger antitumor activity compared to control PDX | aacrjournals.org |

| Bladder Cancer PDX (BL0269) | Not specified | None | Significantly inhibited tumor growth; increased time to 10x baseline volume (15.5 to 27 days) | researchgate.net |

| Bladder Cancer PDX | Not specified | Cisplatin and/or Gemcitabine | Significantly delayed tumor growth and prolonged survival | aacrjournals.org |

| Bladder Cancer PDX | Not specified | Gemcitabine | Increased time to 10x baseline volume (18.5 to 66.5 days) | aacrjournals.org |

| MCA Xenograft | 150 | Cobimetinib (20 mg/kg) | Effective in reducing tumor growth | researchgate.net |

| Esophageal Adenocarcinoma Xenograft | Low dose (IC25) | GPC-1 knockdown | Synergistic effect in reducing tumor growth and mean tumor volumes | nih.gov |

Pharmacodynamic Biomarker Changes in Vivo

| Biomarker | Tissue/Fluid | Observed Change | Citation |

| Phosphorylated AKT (Ser473) | Tumor, Platelet-rich plasma | Time- and dose-dependent inhibition/reduction | nih.govaacrjournals.orgresearchgate.netnih.govresearchgate.net |

| Phosphorylated P70S6 kinase (Thr421/Ser424) | Tumor | Time- and dose-dependent inhibition | nih.govaacrjournals.org |

| Phosphorylated S6 ribosomal protein (p-S6) | Tumor | Reduction; correlated with response | aacrjournals.orgescholarship.orgnih.govresearchgate.net |

| Ki-67 | Tumor | Diminished | researchgate.net |

| Cleaved caspase 3 | Tumor | Increased levels | researchgate.net |

| Plasma Insulin | Plasma | Statistically significant increase | nih.govresearchgate.net |

| Plasma Glucose | Plasma | Statistically significant increase | nih.govresearchgate.net |

| ¹⁸F-FDG uptake | Tumor | Reduction (via PET imaging) | nih.govresearchgate.net |

| Plasma metabolites | Plasma | Time- and dose-dependent changes | aacrjournals.org |

Clinical Research and Translational Studies

Phase I Clinical Trials

The initial clinical evaluation of Pictilisib in humans was conducted through Phase I trials designed to assess its tolerability, define dose-limiting toxicities (DLTs), and understand its pharmacodynamic effects in patients with advanced solid tumors. aacrjournals.orgnih.gov These studies were crucial in establishing the foundation for further clinical development.

A first-in-human, open-label, dose-escalation Phase I study enrolled sixty patients with advanced solid tumors. aacrjournals.orgkcl.ac.uk The trial utilized a modified 3+3 dose-escalation design, where the dose of this compound was initially doubled until drug-related toxicity of grade ≥2 was observed, after which escalations were more conservative. aacrjournals.org Patients received this compound at 14 different dose levels, ranging from 15 mg to 450 mg once daily. aacrjournals.orgnih.gov The dosing schedules were initially intermittent (days 1 to 21 of a 28-day cycle) and later transitioned to continuous daily dosing for certain dose levels. aacrjournals.orgnih.gov

The study determined that this compound was generally well-tolerated. aacrjournals.org The primary dose-limiting toxicity (DLT) identified was a grade 3 maculopapular rash. aacrjournals.orgnih.gov This DLT was observed in two of three patients at the 450 mg dose level and in one of seven patients at the 330 mg dose level. aacrjournals.org Based on these findings, the recommended Phase II dose was established at 330 mg administered once daily on a continuous schedule. nih.govkcl.ac.uk

Table 1: Dose-Limiting Toxicities (DLTs) in this compound Phase I Trial

| Dose Level | Number of Patients with DLTs | Type of DLT |

|---|---|---|

| 330 mg | 1 of 7 | Grade 3 Maculopapular Rash |

| 450 mg | 2 of 3 | Grade 3 Maculopapular Rash |

Data sourced from a first-in-human dose-escalation trial of this compound. aacrjournals.org

Comprehensive pharmacodynamic (PD) biomarker evaluations were integrated into the Phase I trials to confirm that this compound engaged its target, the PI3K pathway, in patients. aacrjournals.orgaacrjournals.org These assessments were conducted using various surrogate tissues and imaging techniques.

To confirm PI3K pathway inhibition, researchers measured the phosphorylation levels of downstream effectors AKT and ribosomal protein S6 (S6). aacrjournals.org In the first-in-human trial, significant, dose-dependent inhibition of AKT phosphorylation was observed. aacrjournals.orgnih.gov

In platelet-rich plasma (PRP), a surrogate tissue, levels of phosphorylated serine-473 AKT (pAKT) were suppressed by over 90% at 3 hours after dosing at the maximum tolerated dose. aacrjournals.orgnih.gov In paired tumor biopsies, pAKT levels were also suppressed at this compound doses that achieved an area under the curve (AUC) greater than 20 h·μmol/L. aacrjournals.orgnih.gov Similarly, analysis of tumor biopsies showed a reduction in phosphorylated S6 (pS6) levels following treatment. nih.govresearchgate.net These results provided direct evidence that this compound effectively inhibited the PI3K signaling pathway in both surrogate and target tissues. aacrjournals.org

Table 2: Pharmacodynamic Effects of this compound on PI3K Pathway Markers

| Biomarker | Tissue | Observation |

|---|---|---|

| Phosphorylated AKT (Ser-473) | Platelet-Rich Plasma (PRP) | >90% suppression 3 hours post-dose at the MTD. aacrjournals.orgnih.gov |

| Phosphorylated AKT (Ser-473) | Tumor Tissue | Suppression at doses with AUC >20 h·μmol/L. aacrjournals.orgnih.gov |

| Phosphorylated S6 | Tumor Tissue | Reduction from baseline observed in on-treatment biopsies. nih.govresearchgate.net |

Data from Phase I clinical evaluation of this compound in patients with advanced solid tumors. aacrjournals.org

The PI3K/AKT pathway is a key regulator of glucose metabolism, and its inhibition is known to interfere with insulin (B600854) signaling. nih.govitovebi-hcp.com In the Phase I trial of this compound, a significant increase in plasma insulin and glucose levels was observed following treatment, confirming an on-target effect of PI3K inhibition. aacrjournals.orgnih.govnih.gov These metabolic changes served as an additional pharmacodynamic biomarker, indicating systemic modulation of the PI3K pathway by this compound. aacrjournals.org The observed hyperglycemia and hyperinsulinemia are expected on-target effects of pan-class I PI3K inhibitors. aacrjournals.org

Positron Emission Tomography (PET) using the glucose analog 18F-fluorodeoxyglucose (18F-FDG) is used to measure the metabolic activity of tumors, which often relies on the PI3K pathway. nih.gov In the Phase I study of this compound, 18F-FDG-PET scans were used as a non-invasive pharmacodynamic biomarker. aacrjournals.org A decrease in 18F-FDG uptake of greater than 25% was observed in 7 out of 32 evaluable patients. aacrjournals.orgnih.gov This reduction in glucose uptake by the tumor confirmed that this compound could modulate metabolic activity at dose levels of 45 mg and higher, providing further evidence of its biological activity. aacrjournals.orgnih.gov

To identify novel, minimally invasive biomarkers, a study evaluated changes in the plasma metabolome of patients from the Phase I this compound trial. aacrjournals.org Using a mass spectrometry-based platform, researchers found that the plasma concentrations of specific metabolites were altered following this compound administration. aacrjournals.orgaacrjournals.org

In preclinical models, 26 metabolites—including amino acids, acylcarnitines, and phosphatidylcholines—were identified as candidate biomarkers. aacrjournals.org When evaluated in 41 patients from the clinical trial, 22 of these metabolites showed significant time- and dose-dependent changes that exceeded baseline variability. aacrjournals.orgnih.gov These changes were observed at this compound doses that also modulated other biomarkers like pAKT, glucose/insulin levels, and 18F-FDG-PET uptake. aacrjournals.org The observed metabolite alterations were consistent with the induction of an insulin-resistant state, a known consequence of PI3K inhibition. aacrjournals.orgaacrjournals.org This study demonstrated that plasma metabolomics is a viable strategy for developing pharmacodynamic biomarkers for PI3K inhibitors. aacrjournals.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound (GDC-0941) |

| Paclitaxel (B517696) |

| Bevacizumab |

| Trastuzumab |

| Letrozole (B1683767) |

| Erlotinib |

| Carboplatin (B1684641) |

| 18F-fluorodeoxyglucose (18F-FDG) |

| Insulin |

| Glucose |

| AKT |

Preliminary Evidence of Antitumor Activity

Initial clinical investigations into this compound (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, have provided preliminary signs of its antitumor activity in patients with advanced solid tumors. nih.govnih.gov A first-in-human, Phase I dose-escalation trial was conducted to evaluate the compound's clinical activity, among other primary objectives. nih.govnih.govcam.ac.uk In this study, signs of antitumor activity were observed, and on-target pharmacodynamic activity was confirmed at specific dose levels. nih.govnih.gov The trial demonstrated that this compound could be safely administered and showed a dose-proportional pharmacokinetic profile. nih.gov

The preliminary antitumor activity of this compound was highlighted by observed partial responses in patients with specific types of cancer. nih.gov In the first-in-human Phase I study, sixty patients with a variety of advanced solid tumors received the drug. nih.gov Among these participants, two notable partial responses were documented. amegroups.cn

One partial response, as defined by RECIST (Response Evaluation Criteria in Solid Tumors), was observed in a patient with V600E BRAF-mutant melanoma. nih.govnih.gov A second partial response was seen in a patient with platinum-refractory epithelial ovarian cancer; this patient's tumor was characterized by PTEN loss and PIK3CA amplification. nih.govnih.gov This response was assessed according to the Gynecologic Cancer InterGroup (GCIG) CA-125 criteria. nih.govnih.gov These early findings suggested that this compound held promise as a therapeutic agent in genetically defined patient populations. nih.gov

Phase II Clinical Trials

Following the initial signals of efficacy in early-phase studies, this compound advanced into Phase II clinical trials to further evaluate its antitumor activity in specific cancer types. These studies were designed to build upon the preliminary evidence and better define the potential role of this compound in various oncology settings.

This compound has been investigated in multiple Phase II trials for patients with estrogen receptor-positive (ER+), HER2-negative breast cancer, a subtype where the PI3K pathway is frequently activated. nih.govnih.gov

| Patient Group | Treatment Arm | Number of Patients (n) | Median PFS (months) | Hazard Ratio (HR) | P-value |

|---|---|---|---|---|---|

| Intention-to-Treat (ITT) Population | This compound + Paclitaxel | 91 | 8.2 | 0.95 | 0.83 |

| Placebo + Paclitaxel | 92 | 7.8 | |||

| PIK3CA-Mutated Tumors | This compound + Paclitaxel | 32 | 7.3 | 1.06 | 0.88 |

| Placebo + Paclitaxel | 30 | 5.8 |

| Patient Group | Treatment Arm | Median PFS (months) | P-value |

|---|---|---|---|

| Overall Population | This compound + Fulvestrant (B1683766) | 6.6 | 0.0959 |

| Placebo + Fulvestrant | 5.1 | ||

| ER+/PR+ Subgroup | This compound + Fulvestrant | 7.4 | 0.002 |

| Placebo + Fulvestrant | 3.7 |

Additionally, a Phase II preoperative "window-of-opportunity" study assessed the combination of this compound and anastrozole (B1683761) in postmenopausal women with newly diagnosed, operable ER-positive, HER2-negative breast cancer. nih.govnih.gov The primary endpoint was the change in the proliferation marker Ki-67. nih.govnih.gov The study found that adding this compound to anastrozole resulted in a significantly greater suppression of Ki-67 compared to anastrozole alone, particularly in patients with luminal B tumors. nih.govnih.gov

Evidence of this compound's potential efficacy in ovarian cancer was first noted in the Phase I dose-escalation trial, where a partial response was observed in a patient with platinum-refractory epithelial ovarian cancer that had both PTEN loss and PIK3CA amplification. nih.govnih.gov This early signal highlighted the potential for PI3K inhibition as a therapeutic strategy in this difficult-to-treat malignancy. nih.gov Despite this promising preliminary result and preclinical data showing activity in ovarian cancer xenograft models, detailed results from dedicated Phase II clinical trials of this compound specifically in an ovarian cancer patient population were not available in the searched documents. nih.gov

Similar to ovarian cancer, the initial evidence for this compound's activity in melanoma came from the first-in-human Phase I study. nih.govnih.gov A partial response according to RECIST criteria was documented in a patient with V600E BRAF-mutant melanoma. nih.govnih.gov This finding was significant as it suggested that inhibiting the PI3K pathway could be beneficial for patients with BRAF-mutated melanoma. amegroups.cn While it has been reported that Phase II trials in advanced melanoma were completed, specific results from these studies were not identified in the provided search results. nih.gov

Studies in Specific Cancer Types

Multiple Myeloma

The dysregulation of the phosphatidylinositol 3'-kinase (PI3K) pathway is a known factor in the pathology of multiple myeloma (MM). nih.gov Preclinical studies have established a strong rationale for the clinical investigation of this compound in this hematologic malignancy. nih.gov Research has indicated that this compound is currently undergoing phase II clinical trials for the treatment of multiple myeloma. nih.gov

In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in both multiple myeloma cell lines and patient-derived myeloma cells. nih.gov Mechanistically, this compound was found to cause G0/G1 cell cycle arrest, decrease levels of phospho-FoxO1/3a, and reduce the expression of cyclin D1 and c-myc, while increasing the cell cycle inhibitor p27kip. nih.gov The induction of apoptosis was associated with an upregulation of the pro-apoptotic protein BIM and an increase in cleaved caspase-3 and cleaved poly (ADP-ribose) polymerase (PARP). nih.gov

Furthermore, preclinical models have shown that this compound synergizes with standard-of-care agents for multiple myeloma. In murine xenograft models, the combination of this compound with dexamethasone (B1670325) or lenalidomide (B1683929) resulted in significantly greater tumor growth inhibition than either agent alone. nih.gov Specifically, the addition of this compound led to an additional tumor growth inhibition of 37-53% with dexamethasone and 22-72% with lenalidomide. nih.gov These preclinical findings underscore the potential of this compound to enhance the efficacy of existing therapeutic regimens for multiple myeloma. nih.gov

| Preclinical Model | Combination Agent | Key Findings |

| Murine Xenograft | Dexamethasone | Additional 37-53% tumor growth inhibition. nih.gov |

| Murine Xenograft | Lenalidomide | Additional 22-72% tumor growth inhibition. nih.gov |

| In Vitro MM Cells | Dexamethasone | Synergistic induction of apoptosis. nih.gov |

| In Vitro MM Cells | Lenalidomide | Synergistic induction of apoptosis. nih.gov |

Non-Hodgkin's Lymphoma

This compound has completed phase 1 clinical trials for the treatment of Non-Hodgkin's Lymphoma (NHL). drugbank.com The first-in-human, phase I dose-escalation study (NCT00876122) enrolled patients with advanced solid tumors, including those with NHL, for whom standard therapy was ineffective or non-existent. nih.govdrugbank.com This open-label study evaluated the safety, tolerability, and preliminary clinical activity of this compound. nih.gov While the study demonstrated that this compound was well-tolerated and showed signs of antitumor activity across various solid tumors, specific response data for the Non-Hodgkin's Lymphoma cohort from this trial are not extensively detailed in the available literature. nih.gov

Lung Cancer (e.g., Non-Small Cell Lung Cancer)

The PI3K pathway is a recognized therapeutic target in non-small cell lung cancer (NSCLC). A phase Ib dose-escalation study investigated the safety and pharmacokinetics of this compound in combination with standard first-line chemotherapy regimens in patients with advanced NSCLC. The study included combinations with paclitaxel and carboplatin (with or without bevacizumab) or pemetrexed (B1662193) and cisplatin (B142131) (with or without bevacizumab). In this trial of 66 patients, a partial response was observed in 43.9% of patients, and stable disease was seen in 30.9%. These findings suggest that combining this compound with standard chemotherapy is feasible and shows encouraging preliminary anti-tumor activity in NSCLC.

Another phase Ia/Ib study in Japanese patients with solid tumors, including non-squamous NSCLC, evaluated this compound as a single agent and in combination with carboplatin-paclitaxel and bevacizumab. In the combination therapy part of the study, partial responses were observed in 3 out of 7 patients with advanced non-squamous NSCLC.

| Trial Phase | Combination Regimen | Patient Population | Objective Response Rate |

| Phase Ib | This compound + Paclitaxel + Carboplatin +/- Bevacizumab or Pemetrexed + Cisplatin +/- Bevacizumab | Advanced NSCLC | 43.9% Partial Response |

| Phase Ia/Ib | This compound + Carboplatin-Paclitaxel + Bevacizumab | Advanced non-squamous NSCLC (Japanese) | 3/7 Patients with Partial Response |

Bladder Cancer

Activation of the PI3K pathway is observed in over 40% of bladder urothelial cancers, making it a compelling target for therapy. Preclinical research has provided significant insights into the potential of this compound in this setting. Studies using urothelial cancer cell lines and patient-derived xenografts (PDXs) have shown that this compound has notable antitumor activity, particularly in tumors harboring PIK3CA mutations.

In preclinical models, the bladder cancer cell line TCCSUP, which has a PIK3CA E545K mutation, was found to be more sensitive to this compound compared to cell lines with wild-type PIK3CA. This sensitivity was further demonstrated in bladder cancer PDX models with a PIK3CA H1047R mutation or gene amplification, where this compound exhibited stronger antitumor effects than in control models.

Furthermore, this compound showed synergistic effects when combined with standard chemotherapy agents used in bladder cancer, such as cisplatin and gemcitabine (B846). In vitro, the combination of this compound with these agents led to enhanced cancer cell killing. In vivo, the combination therapy significantly delayed tumor growth and prolonged survival in PDX models compared to single-agent treatments. The phosphorylation of ribosomal protein S6 (p-S6), a downstream effector in the PI3K pathway, has been identified as a potential biomarker to predict the response to this compound in both in vitro and in vivo models.

Osteosarcoma (Preclinical focus with translational implications)

Dysregulation of the PI3K/AKT pathway is also implicated in the development of osteosarcoma. Preclinical studies have explored the role of this compound in this bone cancer, with promising results that have translational implications. In osteosarcoma cell lines, this compound was shown to effectively inhibit cell proliferation by inducing G0/G1-S phase cell cycle arrest.

A key finding from these preclinical investigations is that this compound can enhance the sensitivity of osteosarcoma cells to doxorubicin (B1662922), a conventional chemotherapy agent used in its treatment. While this compound alone did not induce apoptosis, its combination with doxorubicin led to an enhanced antitumor effect.

In addition to its direct effects on tumor cells, this compound has been shown to impact the tumor microenvironment. It inhibited the differentiation of osteoclasts and bone resorption in vitro. In in vivo models, it also prevented tumor-related osteolysis. These findings suggest that this compound, in combination with conventional chemotherapy, could be a potential therapeutic strategy to not only suppress tumor growth but also to mitigate bone destruction in patients with osteosarcoma, particularly those with p-AKT-positive tumors.

| Model System | Key Findings | Translational Implication |

| Osteosarcoma cell lines | Inhibited cell proliferation via G0/G1-S phase cell cycle arrest. | Potential for cell cycle control in osteosarcoma. |

| Osteosarcoma cell lines | Enhanced sensitivity to doxorubicin. | Potential to improve efficacy of standard chemotherapy. |

| In vitro osteoclast cultures | Inhibited osteoclast differentiation and bone resorption. | May reduce tumor-associated bone destruction. |

| In vivo osteosarcoma models | Prevented tumor-related osteolysis. | Potential to improve bone health in osteosarcoma patients. |

Combination Therapy Regimens in Clinical Trials

This compound has been evaluated in several clinical trials in combination with other anticancer agents to enhance its therapeutic efficacy and overcome potential resistance mechanisms.

A phase Ib study combined this compound with various first-line treatments for advanced non-small cell lung cancer (NSCLC). These combinations included paclitaxel and carboplatin, with or without bevacizumab, and pemetrexed and cisplatin, with or without bevacizumab. The study found these combinations to be feasible from a safety perspective and observed encouraging preliminary antitumor activity.

Another phase I trial in Japanese patients with advanced solid tumors also explored this compound in combination with carboplatin-paclitaxel and bevacizumab for non-squamous NSCLC, demonstrating tolerability and some clinical responses.

With Endocrine Therapies (e.g., Fulvestrant, Letrozole)

The interplay between the PI3K pathway and hormone receptor signaling has provided a strong rationale for combining PI3K inhibitors with endocrine therapies, particularly in hormone receptor-positive breast cancer.

A phase Ib study (NCT00960960) evaluated this compound in combination with the aromatase inhibitor letrozole in patients with locally recurrent or metastatic breast cancer. d-nb.info This arm of the study demonstrated that the combination had a manageable safety profile and showed antitumor activity, supporting further investigation. d-nb.info

With Chemotherapy Agents (e.g., Paclitaxel, Cisplatin, Carboplatin, Doxorubicin)

The combination of this compound with traditional chemotherapy agents has been explored to potentially enhance anti-tumor effects and overcome resistance.

A prior phase Ib dose-escalation study had established a manageable safety profile when combining this compound with Paclitaxel in patients with locally recurrent or metastatic breast cancer, showing preliminary anti-tumor activity with two complete responses and 17 partial responses observed across all combination arms. researchgate.netnih.gov

Cisplatin and Carboplatin: In the context of advanced non-small cell lung cancer (NSCLC), a phase Ib dose-escalation study evaluated this compound in combination with standard-of-care platinum-based chemotherapy regimens. nih.gov Patients received this compound with either Paclitaxel and Carboplatin or Pemetrexed and Cisplatin, with or without the addition of Bevacizumab. nih.gov The study concluded that combining this compound with these first-line treatments was feasible from a safety perspective. Encouraging preliminary anti-tumor activity was noted, with a partial response observed in 43.9% of patients and stable disease in 30.9% of patients across the study arms. nih.gov

Doxorubicin: Preclinical research in osteosarcoma models has shown that this compound can enhance the sensitivity of cancer cells to Doxorubicin. nih.gov This combination was found to inhibit the proliferation of osteosarcoma cells more effectively than either agent alone. nih.gov Furthermore, this compound was shown to prevent tumor-mediated bone destruction. nih.gov Another study in sarcoma cell lines reported that inhibiting the PI3K pathway could improve the pro-apoptotic effects induced by Doxorubicin. nih.gov The combination of a PI3K inhibitor with Doxorubicin led to the activation of Bax, the mitochondrial apoptosis pathway, and caspase 3. nih.gov

| Trial/Study | Cancer Type | Combination | Key Findings |

| PEGGY (Phase II) | HR+, HER2- Metastatic Breast Cancer | This compound + Paclitaxel | Did not meet primary endpoint; no significant improvement in Progression-Free Survival (PFS), even in PIK3CA-mutated subgroup. nih.gov |

| Phase Ib (NCT00960960) | Advanced Breast Cancer | This compound + Paclitaxel | Combination had a manageable safety profile and showed preliminary antitumor activity. researchgate.netnih.gov |

| Phase Ib Dose-Escalation | Advanced Non-Small Cell Lung Cancer (NSCLC) | This compound + Paclitaxel/Carboplatin or Pemetrexed/Cisplatin | Combination was feasible and showed encouraging preliminary anti-tumor activity (43.9% partial response rate). nih.gov |

| Preclinical Study | Osteosarcoma | This compound + Doxorubicin | Enhanced sensitivity to Doxorubicin, inhibited proliferation, and prevented tumor-related bone destruction. nih.gov |

| Preclinical Study | Sarcoma Cell Lines | PI3K inhibitor + Doxorubicin | Enhanced Doxorubicin-induced apoptosis through the mitochondrial pathway. nih.gov |

With Other Targeted Agents (e.g., Bevacizumab, Trastuzumab, Erlotinib, GDC-0973 (MEK inhibitor), Palbociclib)

This compound has also been tested in combination with other molecularly targeted therapies to simultaneously block multiple signaling pathways involved in tumor growth and survival.

Bevacizumab and Trastuzumab: A phase Ib study in patients with advanced breast cancer evaluated this compound plus Paclitaxel in combination with either the anti-angiogenic agent Bevacizumab or the anti-HER2 antibody Trastuzumab. researchgate.netnih.gov The study found these combinations to have a manageable safety profile and demonstrated antitumor activity, supporting further investigation. researchgate.netnih.gov The addition of this compound to these standard-of-care regimens was intended to overcome potential resistance mechanisms mediated by the PI3K pathway. nih.gov

Erlotinib: The combination of this compound with the EGFR tyrosine kinase inhibitor Erlotinib was assessed in a phase I study for patients with advanced solid tumors. larvol.com The study encountered toxicity that required modifications to the dose and schedule to find a tolerable regimen. larvol.com The observed antitumor activity was limited, suggesting that further studies are needed to identify specific patient populations that might benefit from dual EGFR and PI3K inhibition. larvol.com

GDC-0973 (Cobimetinib): A phase Ib study investigated the dual blockade of the PI3K and MAPK pathways by combining this compound with the MEK inhibitor Cobimetinib (B612205) (GDC-0973) in patients with advanced solid tumors. nih.gov Despite biomarker data confirming successful inhibition of both pathways, the combination demonstrated limited tolerability and efficacy. nih.govresearchgate.net Confirmed partial responses were infrequent, observed in one patient with BRAF-mutant melanoma and one with KRAS-mutant endometrioid adenocarcinoma. nih.gov

Palbociclib (B1678290): Clinical trial data specifically evaluating the combination of this compound with the CDK4/6 inhibitor Palbociclib is not prominent in the available research literature.

| Targeted Agent | Cancer Type(s) | Study Phase | Key Findings |

| Bevacizumab | Advanced Breast Cancer | Phase Ib | Combination with this compound and Paclitaxel had a manageable safety profile and showed antitumor activity. researchgate.netnih.gov |

| Trastuzumab | Advanced Breast Cancer | Phase Ib | Combination with this compound and Paclitaxel had a manageable safety profile and showed antitumor activity. researchgate.netnih.gov |

| Erlotinib | Advanced Solid Tumors | Phase I | Combination resulted in toxicity requiring dose modification; limited antitumor activity was observed. larvol.com |

| GDC-0973 (Cobimetinib) | Advanced Solid Tumors | Phase Ib | Limited tolerability and efficacy, despite successful pathway blockade. nih.govresearchgate.net |

Biomarker Research for Patient Selection and Response Monitoring

A central aspect of the clinical development of this compound has been the identification of biomarkers to select patients most likely to respond and to monitor the biological activity of the drug.

PIK3CA Mutations and Amplifications

Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic alterations in human cancers and a primary rationale for targeting the PI3K pathway. massivebio.comfrontiersin.org Preclinical studies demonstrated that this compound had antitumor activity in breast cancer models with PIK3CA mutations. nih.gov However, translating this into clinical benefit has been challenging. In the phase II PEGGY trial, which combined this compound with Paclitaxel, patients with PIK3CA-mutated tumors did not derive a statistically significant progression-free survival benefit compared to placebo. nih.gov In the first-in-human study of this compound, one of the partial responses was observed in a patient with platinum-refractory ovarian cancer whose tumor exhibited PIK3CA amplification. nih.gov

PTEN Loss/Status

Loss of the tumor suppressor PTEN (phosphatase and tensin homolog) is another common mechanism for hyperactivation of the PI3K signaling pathway. nih.gov PTEN loss leads to the accumulation of PIP3 and downstream signaling. The potential of PTEN status as a predictive biomarker for this compound has been investigated. In the initial phase I trial, a patient with V600E BRAF mutant melanoma who experienced a partial response was also found to have PTEN loss in their tumor. nih.gov Preclinical studies specifically used PTEN-deficient tumor models to identify pharmacodynamic biomarkers, such as changes in the plasma metabolome, following treatment with this compound. aacrjournals.orgnih.gov

Phosphorylated S6 Ribosomal Protein as a Predictive Biomarker

Phosphorylated S6 ribosomal protein (pS6) is a downstream component of the PI3K/AKT/mTOR signaling pathway. Its level of phosphorylation can serve as a pharmacodynamic biomarker to confirm that a PI3K inhibitor has engaged its target and modulated pathway activity within tumor cells. nih.gov In the first-in-human phase I study of this compound, a dose-dependent inhibition of the PI3K pathway was demonstrated through the assessment of biomarkers in tumor tissue. aacrjournals.org The study showed reduced levels of pS6 in post-treatment tumor biopsies, confirming target engagement at clinically relevant doses. nih.gov The greatest reduction in pS6 levels was associated with the best clinical response in some studies of PI3K inhibitors, highlighting its potential as a surrogate biomarker of response. nih.gov

Plasma Metabolite Changes

To identify less invasive biomarkers, metabolomic studies have been conducted. Research using mouse models with PTEN-deficient tumors discovered that the plasma concentrations of 26 specific metabolites, including various amino acids, acylcarnitines, and phosphatidylcholines, were altered. aacrjournals.orgaacrjournals.org Treatment with this compound reversed these changes, increasing the levels of these metabolites. aacrjournals.orgdntb.gov.ua This finding was successfully translated into a phase I clinical trial, where time- and dose-dependent changes were observed for 22 of these plasma metabolites in patients receiving this compound. aacrjournals.orgaacrjournals.org These changes exceeded baseline variability and resolved after a drug washout period, demonstrating that plasma metabolomics is a feasible strategy for developing non-invasive pharmacodynamic biomarkers for PI3K pathway inhibition. nih.govaacrjournals.org

| Biomarker | Relevance to this compound | Key Research Findings |

| PIK3CA Mutations/Amplifications | Key target for PI3K inhibition. | Preclinical activity observed in PIK3CA-mutant models. nih.gov A partial response was seen in a patient with PIK3CA amplification. nih.gov However, a Phase II trial showed no significant PFS benefit in the PIK3CA-mutant subgroup. nih.gov |

| PTEN Loss/Status | Alternative mechanism for PI3K pathway activation. | A partial response was noted in a patient with PTEN loss. nih.gov PTEN-deficient models were used to discover other biomarkers (e.g., plasma metabolites). aacrjournals.orgnih.gov |

| Phosphorylated S6 (pS6) | Pharmacodynamic biomarker for pathway inhibition. | This compound treatment reduced pS6 levels in tumor biopsies, confirming target engagement. nih.govaacrjournals.org |

| Plasma Metabolites | Non-invasive pharmacodynamic biomarkers. | Changes in 22 plasma metabolites (amino acids, acylcarnitines, etc.) correlated with this compound administration in a Phase I trial, linking PI3K modulation to the plasma metabolome. aacrjournals.orgaacrjournals.org |

Progesterone (B1679170) Receptor Status

The interplay between this compound and progesterone receptor (PR) status has been a significant area of investigation, particularly in the context of hormone receptor-positive breast cancer. Exploratory analyses from clinical trials have suggested that PR status may be a key determinant of response to this compound-based combination therapies.

This subgroup of ER+/PR+ patients, representing approximately 70% of the study participants, demonstrated a doubling of median PFS when treated with the this compound-fulvestrant combination compared to fulvestrant plus placebo. aacrjournals.orgonclive.com Specifically, the median PFS for patients with ER+/PR+ tumors was 7.4 months in the combination arm, a significant improvement from the 3.7 months observed in the placebo arm. nih.govonclive.com This finding suggests that patients with tumors expressing both hormone receptors, which are often considered to have a more hormonally sensitive disease, may derive particular benefit from the addition of a PI3K inhibitor like this compound to endocrine therapy. aacrjournals.org

The rationale for this enhanced efficacy in PR-positive tumors is thought to be linked to the complex crosstalk between the PI3K and ER signaling pathways. aacrjournals.org Progesterone receptor expression is itself regulated by estrogen signaling, and its presence is often indicative of a functional ER pathway. The strong clinical benefit observed in the ER+/PR+ subgroup suggests that simultaneous inhibition of the PI3K pathway and the ER pathway can be a particularly effective strategy in this patient population. onclive.com

Further research, such as the OPPORTUNE trial, has also explored the impact of PR status on the efficacy of this compound in combination with anastrozole in the preoperative setting for ER-positive breast cancer. ulb.ac.beuq.edu.au While the findings from this study were not as pronounced as in the FERGI trial, multivariable analysis did confirm a Ki-67 response to the combination treatment in patients with luminal B tumors, irrespective of their progesterone receptor status. nih.gov

The following table summarizes the key findings from the FERGI trial regarding the efficacy of this compound in combination with fulvestrant based on progesterone receptor status.

| Trial | Patient Population | Treatment Arms | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) | p-value |

| FERGI (Phase II) | ER+/PR+ Metastatic Breast Cancer | This compound + Fulvestrant | 7.4 months | 0.44 | 0.0002 |

| Placebo + Fulvestrant | 3.7 months |

Mechanisms of Resistance to Pictilisib and Overcoming Strategies

Adaptive Responses and Feedback Activation

Adaptive responses are non-genetic mechanisms that occur relatively quickly after the initiation of PI3K inhibition. These responses often involve the activation of compensatory pathways that help cancer cells survive despite the targeted therapy. nih.govaacrjournals.org

Compensatory MEK/ERK Pathway Activation

Inhibition of the PI3K/AKT pathway by Pictilisib can lead to a compensatory activation of the MEK/ERK pathway. amegroups.orgnih.govmdpi.complos.org This feedback activation can occur through various mechanisms, including the relief of negative feedback loops that normally suppress RTK signaling, which in turn activates the Ras/Raf/MEK/ERK cascade. nih.govmdpi.complos.org Elevated levels of phosphorylated ERK (p-ERK) have been observed following this compound treatment in some cancer cells, correlating with the development of resistance. nih.govresearchgate.net Co-targeting both the PI3K and MEK pathways has shown promise in overcoming this type of resistance in preclinical models. plos.org

Upregulation of Receptor Tyrosine Kinases (RTKs)

Another significant adaptive mechanism involves the upregulation and subsequent activation of receptor tyrosine kinases (RTKs). nih.govmdpi.comfrontiersin.org Inhibition of the PI3K/AKT pathway can lead to the nuclear localization of FOXO transcription factors, which are normally inhibited by AKT phosphorylation. nih.govmdpi.com Nuclear FOXO can then upregulate the expression of various RTKs, including ErbB2, ErbB3, EphA7, EphA10, IR, and IGF-R1. researchgate.netmdpi.comnih.gov This increased RTK expression and activity can reactivate downstream signaling pathways, including both the MAPK and PI3K/AKT pathways, thereby contributing to resistance to PI3K inhibitors like this compound. nih.govresearchgate.netmdpi.com

PIM Kinase Mediated Resistance

PIM (Proviral Integration site for Moloney murine leukemic virus) kinases, a family of serine/threonine kinases, have also been implicated in mediating resistance to PI3K inhibitors. aacrjournals.orgnih.govnih.gov PIM kinases can promote tumor progression and have been shown to confer resistance to PI3K/AKT inhibitors, potentially by maintaining downstream pathway activation in an AKT-independent manner. aacrjournals.orgnih.govmdpi.com Increased expression of PIM1 has been linked to resistance to PI3K inhibitors. aacrjournals.orgnih.gov Targeting PIM kinases concurrently with PI3K inhibition has been explored as a strategy to overcome this resistance mechanism. aacrjournals.orgnih.govascopubs.org

Genetic Alterations Leading to Resistance

In addition to adaptive responses, acquired genetic alterations can also lead to long-term resistance to this compound. These alterations often result in the reactivation of the PI3K pathway or the activation of alternative survival pathways.

Acquired PIK3CA Amplification and/or Mutation

Acquired amplification and/or mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, have been demonstrated as mechanisms of resistance to PI3K inhibitors, including this compound. mdpi.comnih.gov Amplification of the mutant allele of PIK3CA can lead to a substantial upregulation of PI3K signaling, thereby reducing the effectiveness of PI3K inhibition. mdpi.comnih.gov Secondary PIK3CA mutations that alter the inhibitor binding pocket can also emerge, contributing to acquired resistance. nih.gov

Acquired PTEN Loss of Function Mutations

Loss of function mutations in the PTEN gene, a key negative regulator of the PI3K pathway, is another mechanism that can lead to acquired resistance to PI3K inhibitors. mdpi.comnih.goviiarjournals.orgresearchgate.net PTEN loss results in increased signaling through the PI3K pathway, particularly through the p110β isoform, which can compensate for the inhibition of other PI3K isoforms by drugs like this compound. mdpi.comiiarjournals.org Acquired PTEN loss has been observed in patients developing resistance to PI3Kα inhibitors. nih.goviiarjournals.orgresearchgate.net

Strategies to Overcome Resistance

Development of More Selective PI3K Inhibitors

The initial generation of PI3K inhibitors, including this compound, were often pan-PI3K inhibitors, meaning they targeted all four catalytic isoforms of class I PI3Ks (α, β, γ, and δ). mdpi.com While these inhibitors showed preclinical activity, their lack of sufficient selectivity, particularly to the p110α isoform which is frequently mutated in cancers, contributed to significant off-target toxicities in clinical trials. mdpi.comfrontiersin.org These adverse events, including metabolic disorders like hyperglycemia and psychiatric/mood disturbances, often limited the tolerable dose, potentially restricting their efficacy and preventing these compounds from reaching routine clinical practice. mdpi.com

The recognition of the limitations of pan-PI3K inhibitors like this compound spurred the development of more isoform-selective PI3K inhibitors. mdpi.comfrontiersin.org The rationale behind this approach is that targeting specific PI3K isoforms, particularly the frequently mutated p110α, could offer a wider therapeutic window by minimizing inhibition of wild-type PI3K in normal tissues, thereby reducing toxicity while maintaining anti-tumor activity. the-innovation.orgnih.gov

Alpelisib (B612111), a p110α-selective PI3K inhibitor, is a prime example of this strategy and has received regulatory approval in combination with fulvestrant (B1683766) for advanced breast cancer with PIK3CA mutations. mdpi.comthe-innovation.org Clinical trials like SOLAR-1 demonstrated that alpelisib significantly improved progression-free survival in this patient population compared to fulvestrant alone. mdpi.com This highlights the importance of targeting the specific activated isoform.

However, even with isoform-selective inhibitors like alpelisib, resistance can still emerge through various mechanisms. One significant mechanism of acquired resistance to p110α-specific inhibitors is the loss of function mutations in PTEN, a key negative regulator of the PI3K pathway. mdpi.comnih.gov PTEN loss can lead to increased signaling through the PI3K p110β isoform, compensating for the inhibited p110α and restoring PIP3 levels and downstream pathway activation. mdpi.comtandfonline.com Studies have shown that PTEN-null tumors may become resistant to PI3Kα inhibitors but remain sensitive to pan-PI3K inhibitors or specific PI3Kβ inhibitors. nih.govmdpi.com This suggests that in the context of PTEN loss, targeting the p110β isoform may be necessary to overcome resistance to PI3Kα inhibitors. Inhibitors selectively targeting PI3Kβ, such as SAR260301, are being investigated for their potential in PTEN-deficient tumors. cancer.gov

Furthermore, acquired secondary mutations within PIK3CA itself can also confer resistance to orthosteric PI3Kα inhibitors like alpelisib by altering the inhibitor binding pocket. aacrjournals.orgaacrjournals.org Research has identified emergent secondary resistance mutations, such as W780R and Q859K, that decrease the affinity of these inhibitors. aacrjournals.org

To address these evolving resistance mechanisms, the development of even more refined inhibitors is ongoing. This includes the exploration of mutant-selective PI3Kα inhibitors that preferentially target the mutated forms of p110α while sparing the wild-type protein, potentially further reducing on-target toxicities like hyperglycemia. the-innovation.orgnih.govtandfonline.comresearchgate.net Novel allosteric inhibitors, such as RLY-2608 and STX-478, are being developed with the aim of overcoming resistance mediated by secondary PIK3CA mutations and improving the therapeutic index. the-innovation.orgtandfonline.comaacrjournals.orgaacrjournals.orgresearchgate.net Preclinical studies with RLY-2608 have shown promise in overcoming resistance induced by emergent secondary PIK3CA mutations and demonstrating selectivity over other PI3K isoforms and kinase families. the-innovation.orgaacrjournals.org